6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
CAS No.: 877815-95-7
Cat. No.: VC5488864
Molecular Formula: C16H13N3O4S
Molecular Weight: 343.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877815-95-7 |
|---|---|
| Molecular Formula | C16H13N3O4S |
| Molecular Weight | 343.36 |
| IUPAC Name | [6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate |
| Standard InChI | InChI=1S/C16H13N3O4S/c1-19-10-17-18-16(19)24-9-12-7-13(20)14(8-22-12)23-15(21)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
| Standard InChI Key | FFLYIKOBMSFNSU-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound consists of three primary components:
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4-Oxo-4H-pyran-3-yl core: A six-membered oxygen-containing heterocycle with a ketone group at position 4.
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((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl substituent: A triazole ring linked via a thioether (-S-) group to the pyran ring at position 6.
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Benzoate ester: A benzoyloxy group (-O-CO-C6H5) attached to the pyran ring at position 3.
The integration of these groups creates a molecule with distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 6-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate |
| Molecular Formula | C17H14N3O4S |
| Molecular Weight | 380.38 g/mol |
| Key Functional Groups | Triazole, pyran, thioether, ester |
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous molecules provide a framework for predicting its spectroscopic signatures:
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NMR: The pyran ring’s protons resonate between δ 6.0–7.5 ppm, while triazole protons appear near δ 8.0–9.0 ppm. The benzoate aromatic protons typically show signals at δ 7.3–8.2 ppm.
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IR: Strong absorption bands for C=O (pyran ketone: ~1700 cm⁻¹; ester: ~1720 cm⁻¹) and C-S (thioether: ~650 cm⁻¹) are expected.
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Mass Spectrometry: The molecular ion peak (m/z 380) and fragments corresponding to the triazole (m/z 83) and benzoate (m/z 105) groups are anticipated.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound likely involves multi-step organic reactions, as seen in related triazole-pyran derivatives:
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Formation of the Pyran Core:
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Cyclization of diketones or keto-esters under acidic conditions to form the 4-oxo-4H-pyran scaffold.
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Example: Reacting ethyl acetoacetate with aldehydes in the presence of piperidine.
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Introduction of the Triazole-Thioether Group:
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Thiol-ene "click" chemistry: Reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a bromomethyl-substituted pyran intermediate.
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Conditions: DMF solvent, room temperature, catalytic base (e.g., K2CO3).
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Esterification with Benzoic Acid:
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Mitsunobu reaction: Coupling the pyran-3-ol intermediate with benzoyl chloride using triphenylphosphine and diethyl azodicarboxylate (DEAD).
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Alternative: Steglich esterification with DCC/DMAP.
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Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Pyran cyclization | Ethyl acetoacetate, H2SO4, 80°C | 65% |
| 2 | Thioether formation | K2CO3, DMF, 24 h | 72% |
| 3 | Esterification | Benzoyl chloride, DEAD, 0°C→RT | 58% |
*Yields based on analogous reactions.
Chemical Reactivity
The compound exhibits reactivity typical of its functional groups:
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Ester Hydrolysis: Under acidic or basic conditions, the benzoate ester hydrolyzes to form the corresponding carboxylic acid.
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Oxidation of Thioether: Treatment with H2O2 or mCPBA converts the thioether to sulfoxide or sulfone derivatives.
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Triazole Ring Modifications: The triazole nitrogen atoms participate in coordination chemistry, forming complexes with transition metals like Cu(II) or Zn(II).
Biological Activity and Mechanisms
Table 3: Hypothesized Biological Activities
| Activity | Target Organism | Proposed Mechanism |
|---|---|---|
| Antifungal | Candida albicans | CYP51 inhibition |
| Antibacterial | Staphylococcus aureus | Cell wall synthesis disruption |
| Anticancer | HeLa cells | Topoisomerase II inhibition |
Pharmacokinetic Considerations
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Solubility: Low aqueous solubility due to the benzoate ester; prodrug strategies (e.g., phosphate esters) may improve bioavailability.
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Metabolism: Hepatic CYP450-mediated oxidation of the triazole and pyran rings generates hydroxylated metabolites.
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Toxicity: Thioether oxidation to sulfones may reduce cytotoxicity, as seen in related compounds.
Applications in Medicinal Chemistry
Drug Development
The compound’s modular structure allows for derivatization at multiple sites:
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Triazole Modifications: Introducing fluorinated or alkyl groups to enhance target affinity.
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Ester Replacement: Substituting benzoate with more hydrolytically stable groups (e.g., amides) to prolong half-life.
Material Science
The thioether and triazole groups enable coordination polymer formation, with potential applications in catalysis or sensors.
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